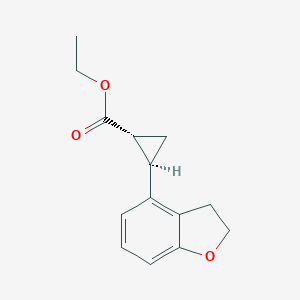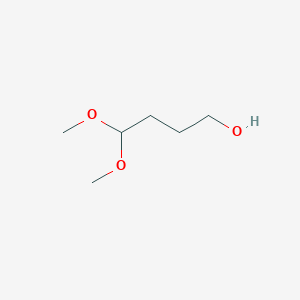
Diphenyltin dichloride
Descripción general
Descripción
Diphenyltin dichloride, also known as Dichlorodiphenyltin, is an organotin compound. Its linear formula is (C6H5)2SnCl2 and it has a molecular weight of 343.82 . It is used in laboratory chemicals .
Molecular Structure Analysis
The molecular structure of Diphenyltin dichloride is represented by the linear formula (C6H5)2SnCl2 . This indicates that it consists of two phenyl groups (C6H5), a tin atom (Sn), and two chloride atoms (Cl).Chemical Reactions Analysis
Diphenyltin dichloride has been found to interact with selected bioligands having a variety of model functional groups. The hydrolysis constants of diphenyltin(IV) cation and the step-wise formation constants of the complexes formed in solution were calculated using the potentiometric technique .Physical And Chemical Properties Analysis
Diphenyltin dichloride is a solid substance with a boiling point of 333-337 °C and a melting point of 41-43 °C . It is combustible and its vapors are heavier than air and may spread along floors .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Diphenyltin dichloride has been used in the synthesis of a novel formulation with enhanced antimicrobial activity . This formulation, known as CIPTIN, is synthesized by reacting ciprofloxacin hydrochloride (an antibiotic in clinical use) with diphenyltin dichloride . The antibacterial activity of CIPTIN was evaluated against bacterial species such as Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis . The results showed that CIPTIN has lower Minimum Inhibitory Concentration (MIC) values than those of ciprofloxacin hydrochloride, indicating its enhanced antimicrobial activity .
Biofilm Eradication
CIPTIN, the compound synthesized using diphenyltin dichloride, has been found to eradicate the biofilm of Pseudomonas aeruginosa and Staphylococcus aureus more efficiently than ciprofloxacin hydrochloride . This suggests that diphenyltin dichloride could be used in the development of effective biofilm eradication agents.
In Vitro Toxicity and Genotoxicity Testing
CIPTIN, synthesized using diphenyltin dichloride, has been tested for in vitro toxicity and genotoxicity against human skin keratinocyte cells . The results showed that CIPTIN exhibits 2 to 9-fold lower MIC values than its IC50 against these cells . This indicates that diphenyltin dichloride could be used in the development of compounds for toxicity and genotoxicity testing.
Synthesis of Metalloantibiotics
Diphenyltin dichloride has been used in the synthesis of metalloantibiotics . The synthesized compound, CIPTIN, shows enhanced antibacterial activity, suggesting that diphenyltin dichloride could be used in the development of new antibiotics.
Characterization Techniques
Diphenyltin dichloride has been used in various characterization techniques such as FT-IR, X-ray Powder Diffraction (XRPD) analysis, 119 Sn Mössbauer spectroscopy, X-ray Fluorescence (XRF) spectroscopy, and Thermogravimetry/Differential Thermal Analysis (TG-DTA) . These techniques help in understanding the properties and behavior of the synthesized compounds.
Development of Resistant Strains
Efforts have been made to modify ciprofloxacin with diphenyltin dichloride to increase its antibacterial activity against resistant strains . This suggests that diphenyltin dichloride could be used in the development of compounds to combat antibiotic resistance.
Safety and Hazards
Mecanismo De Acción
Target of Action
Diphenyltin dichloride (DPT) is an organotin compound that primarily targets bioligands, which are molecules that bind to other molecules, often to initiate or block a biological response . These bioligands can have a variety of functional groups, and their interaction with DPT has been investigated using potentiometric techniques .
Mode of Action
The interaction of DPT with its targets involves the formation of complexes in solution . The hydrolysis constants of the DPT cation and the step-wise formation constants of these complexes have been calculated . The participation of different ligand functional groups in binding to organotin is also discussed .
Biochemical Pathways
DPT has been found to interact with various biochemical pathways. For instance, it has been reported to activate the caspase-3 pathway, leading to upregulation of Bax, Cytc, caspase-9, and caspase-3, as well as downregulation of Bcl-2 . This pathway is involved in programmed cell death or apoptosis, suggesting that DPT may have potential anti-cancer properties.
Pharmacokinetics
Information on the pharmacokinetics of DPT, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently limited. The compound’s solid form and its melting point of 41-43 °c suggest that it may have specific bioavailability characteristics that influence its pharmacokinetics.
Result of Action
The molecular and cellular effects of DPT’s action are largely dependent on its targets and mode of action. For example, its interaction with bioligands can lead to the formation of complexes that have various effects on cellular functions . In addition, its activation of the caspase-3 pathway can lead to apoptosis, potentially making it useful in anti-cancer applications .
Action Environment
The action, efficacy, and stability of DPT can be influenced by various environmental factors. For instance, its solid form and specific melting point suggest that temperature could be a significant factor in its stability and action . Furthermore, DPT is used in environmental testing, indicating that it may interact with various environmental factors .
Propiedades
IUPAC Name |
dichloro(diphenyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXUHJXWYNONDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074458 | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyltin dichloride | |
CAS RN |
1135-99-5 | |
| Record name | Diphenyltin dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyltin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405640 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dichlorodiphenylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLTIN DICHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y7MZ4K0DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




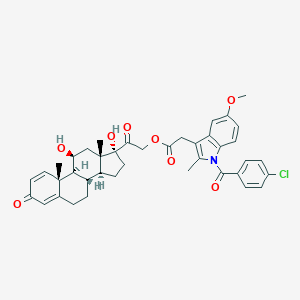
![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)




![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)
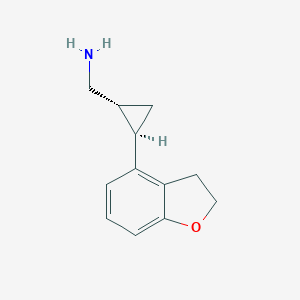

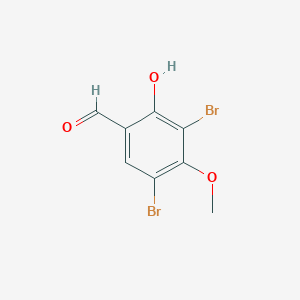
![(1S,2S,4R,5R)-1-[(E)-2-bromoethenyl]-2,4,5-trichloro-1,5-dimethylcyclohexane](/img/structure/B50893.png)
